molecular formula C12H16F3N3O5 B014132 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate CAS No. 151038-94-7

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate

Cat. No.: B014132
CAS No.: 151038-94-7
M. Wt: 339.27 g/mol
InChI Key: DRURMGRBAVYWCL-UHFFFAOYSA-N
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Description

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C12H16F3N3O5 and its molecular weight is 339.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like pyrrolidine-2,5-diones, are widely used in medicinal chemistry for developing treatments for human diseases. The presence of different functional groups on these compounds makes them excellent starting materials for preparing a variety of bioactive molecules with diverse biological profiles. The stereogenicity of carbons in the pyrrolidine ring allows for different biological activities based on the spatial orientation of substituents, highlighting its versatility in drug design and discovery (Li Petri et al., 2021).

Pyrrole-Based Compounds in Medicinal Chemistry

Pyrrole and its hetero-fused derivatives have demonstrated significant anticancer, antimicrobial, and antiviral activities. These compounds are explored extensively in drug discovery programs, with many reaching the market as pharmaceuticals. The pyrrole nucleus serves as a pharmacophore unit in numerous drugs, emphasizing its importance in therapeutic applications (Li Petri et al., 2020).

Applications in Organic Synthesis

The utility of pyrrolidine and pyrrole derivatives extends beyond pharmaceuticals into organic synthesis, where they serve as building blocks for complex molecules. Their reactivity and functional group compatibility enable the construction of diverse molecular architectures, contributing to the synthesis of fine chemicals, materials, and biofuels (Fan et al., 2019).

Mechanism of Action

Target of Action

The primary target of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate, also known as 6-Maleimidocaproic Acid Hydrazide, Trifluoroacetic Acid, is the sulfhydryl group of cysteine residues in proteins . This compound is a heterobifunctional crosslinking reagent, meaning it can form covalent bonds with two different functional groups, typically on two different molecules .

Mode of Action

This compound interacts with its targets through a carbonyl and sulfhydryl reactive group . The maleimide group in the compound reacts with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond . This reaction is highly specific and occurs under physiological conditions, making this compound useful for selectively modifying proteins .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins it targets. As a crosslinking reagent, it can be used to study protein-protein interactions, protein conformation, and protein localization . It can also be used to immobilize proteins or to conjugate drugs to carrier proteins .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. By forming covalent bonds with proteins, it can alter their function, localization, or interactions with other molecules . This can have a wide range of effects, from altering cell signaling pathways to changing the properties of a protein drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the maleimide group . Additionally, the presence of other sulfhydryl-containing molecules can compete with the target proteins for reaction with the compound . Finally, the temperature and solvent can also affect the reaction rate and efficiency .

Biochemical Analysis

Biochemical Properties

The compound 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it is a carbonyl and sulfhydryl reactive heterobifunctional crosslinking reagent . This means it can form covalent bonds with molecules containing carbonyl groups (C=O) and sulfhydryl groups (-SH), such as cysteine residues in proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. As a crosslinking reagent, it can influence cell function by modifying the structure and function of proteins within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the specific proteins that the compound interacts with.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form covalent bonds with carbonyl and sulfhydryl groups . This allows it to crosslink proteins, altering their structure and function. The exact mechanism of action can vary depending on the specific protein targets and the cellular context.

Metabolic Pathways

Given its reactivity with carbonyl and sulfhydryl groups, it may interact with enzymes or cofactors involved in these types of reactions .

Transport and Distribution

Given its reactivity, it may bind to proteins and other biomolecules, which could influence its localization and accumulation within cells .

Subcellular Localization

Given its reactivity, it may interact with proteins in various subcellular compartments, potentially influencing its localization .

Properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRURMGRBAVYWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634623
Record name Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1)
Source EPA DSSTox
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Molecular Weight

339.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151038-94-7
Record name 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151038-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Maleimidohexanehydrazide Trifluoroacetate
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